Boc-Orn(Dde)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

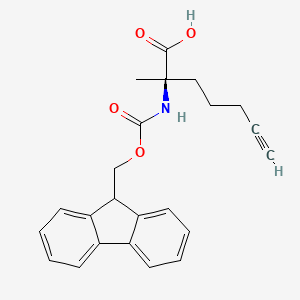

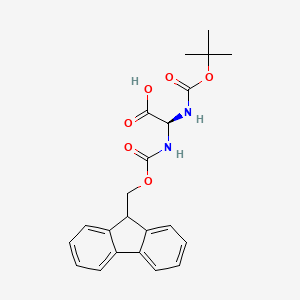

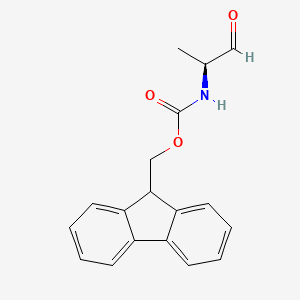

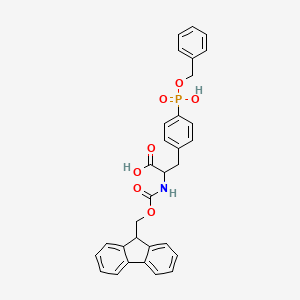

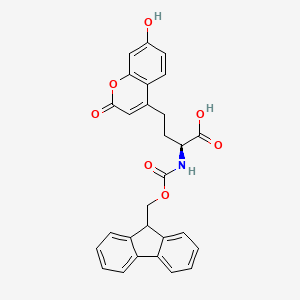

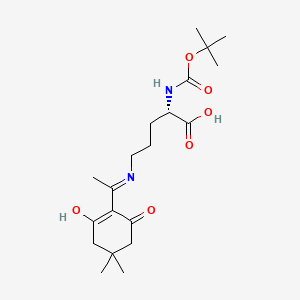

Boc-Orn(Dde)-OH, also known as Boc-D-Ornithine, is an amino acid derivative that has been widely used in scientific research due to its unique properties. It is a derivative of the amino acid Ornithine, which is found in proteins and is involved in the urea cycle. Boc-Orn(Dde)-OH has a wide range of applications in scientific research, including synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

科学的研究の応用

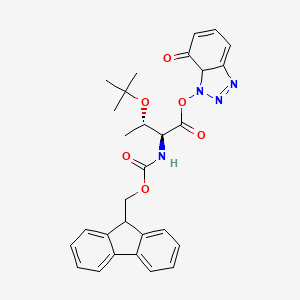

Dendrimer Synthesis : Umali, Crampton, and Simanek (2007) synthesized an orthogonally protected dendrimer based on melamine displaying Boc-protected amines and Dde-protected amines using a convergent route. This method allowed for more reactive handles for chemical modification compared to other groups, notably hydroxyls, that have been explored. The stability of the Dde group to synthetic methods was highlighted as superior to disulfides used previously (Umali, Crampton, & Simanek, 2007).

Cancer Research : Girasolo et al. (2017) synthesized and characterized a triphenyltin(IV) compound with N-tert-butoxycarbonyl-l-ornithine (Boc-Orn-OH), showing its potent anti-cancer properties. It inhibited the growth of various human tumor cell lines at very low micromolar concentrations, demonstrating a pro-apoptotic effect associated with mitochondrial dysfunction and increase of p53 levels (Girasolo et al., 2017).

Peptide Synthesis : Wittmann and Seeberger (2000) discussed the use of Boc-Lys(Aloc)-Orn(Ddv)-Gly-Ala-D-Lys(Ddv)-Orn(Ddv)-D-Val-Glu(OAll)-Bal-Sieber-TG in combinatorial solid-phase synthesis of multivalent cyclic neoglycopeptides. This application highlights the role of Boc-Orn(Dde)-OH in the synthesis of complex peptide structures (Wittmann & Seeberger, 2000).

Environmental Health : Haynes et al. (2016) explored community engagement in environmental health studies, particularly in the development of data disclosure strategies. While this paper does not directly involve Boc-Orn(Dde)-OH, it highlights the importance of community involvement in scientific research, which can be relevant across various fields including those involving Boc-Orn(Dde)-OH (Haynes et al., 2016).

特性

IUPAC Name |

(2S)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O6/c1-12(16-14(23)10-20(5,6)11-15(16)24)21-9-7-8-13(17(25)26)22-18(27)28-19(2,3)4/h13,23H,7-11H2,1-6H3,(H,22,27)(H,25,26)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGXGXOCUDAHBK-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

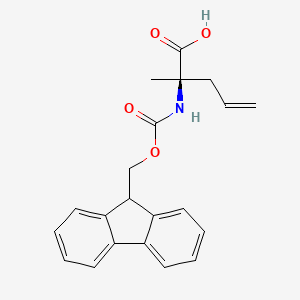

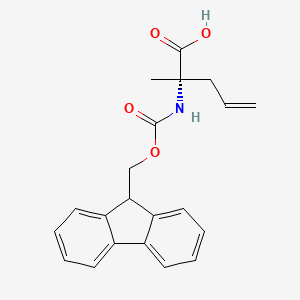

C20H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。